

Anhydrosafflor yellow B chemical structure and properties

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Compound of Interest

Compound Name: Anhydrosafflor yellow B

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Anhydrosafflor Yellow B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosafflor yellow B (AHSYB) is a prominent quinochalcone C-glycoside extracted from the dried flowers of *Carthamus tinctorius* L., commonly known as safflower. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and significant biological activities of AHSYB. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this natural compound. The guide details experimental protocols for its extraction, purification, and analysis, and summarizes its known pharmacological effects, with a focus on its neuroprotective, anti-inflammatory, and anti-platelet aggregation properties.

Chemical Structure and Identification

Anhydrosafflor yellow B is a complex quinochalcone C-glycoside. Its chemical identity has been established through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, although specific NMR spectral data is not widely published.

Table 1: Chemical Identification of **Anhydrosafflor Yellow B**

Identifier	Value	Reference
Molecular Formula	C ₄₈ H ₅₂ O ₂₆	[1]
Molecular Weight	1044.91 g/mol	[1]
CAS Number	184840-84-4	[2]
Appearance	Yellow powder	[3]

While some sources have reported conflicting molecular formulas and weights, high-resolution mass spectrometry data supports the C₄₈H₅₂O₂₆ formula. It is crucial for researchers to verify the identity and purity of AHSYB using appropriate analytical techniques.

Physicochemical Properties

AHSYB is a water-soluble compound, a characteristic that distinguishes it from many other flavonoids. Its stability is influenced by environmental factors such as temperature and pH.

Table 2: Physicochemical Properties of **Anhydrosafflor Yellow B**

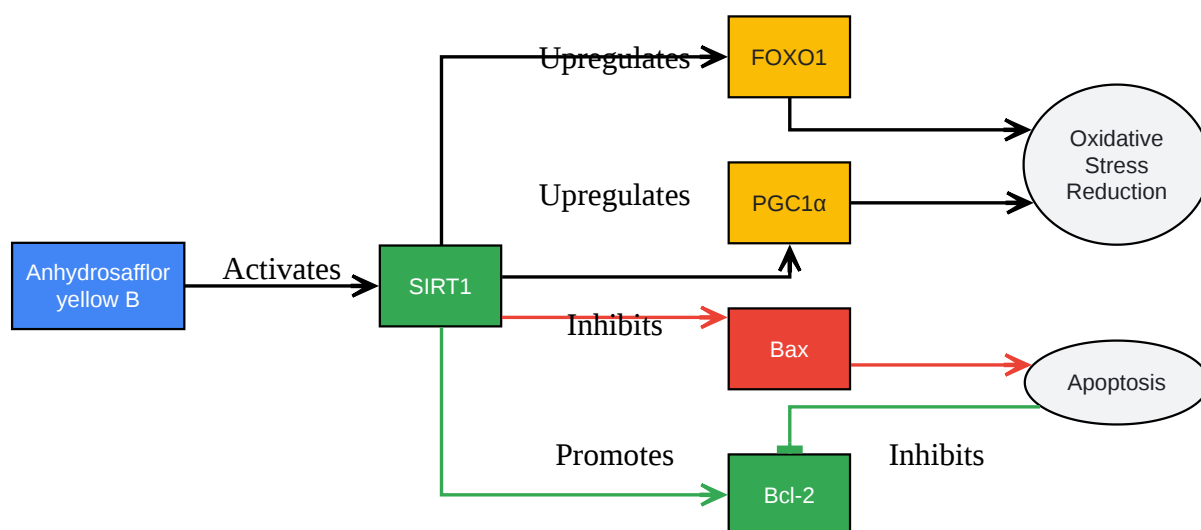
Property	Value	Reference
Solubility	Soluble in water (≥ 50 mg/mL) and organic solvents like ethanol.	[3][4]
Melting Point	Not extensively documented.	[5]
Stability	Sensitive to light and heat. Degrades at temperatures >60 °C and at pH ≤3.0 or >7.0.	[3][6]
Storage	Recommended storage at -20°C, sealed and protected from moisture and light.	[7]

Biological and Pharmacological Properties

Anhydrosafflor yellow B exhibits a range of biological activities that are of significant interest for drug development. Its primary therapeutic potentials lie in its neuroprotective, anti-inflammatory, and anti-platelet aggregation effects.

Neuroprotective Effects via the SIRT1 Signaling Pathway

AHSYB has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury. This protection is mediated, at least in part, through the activation of the Sirtuin 1 (SIRT1) signaling pathway. Activation of SIRT1 by AHSYB leads to the subsequent upregulation of downstream targets, including Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1 α). This cascade ultimately leads to a reduction in oxidative stress and apoptosis.[8][9] AHSYB has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2.[8][9]



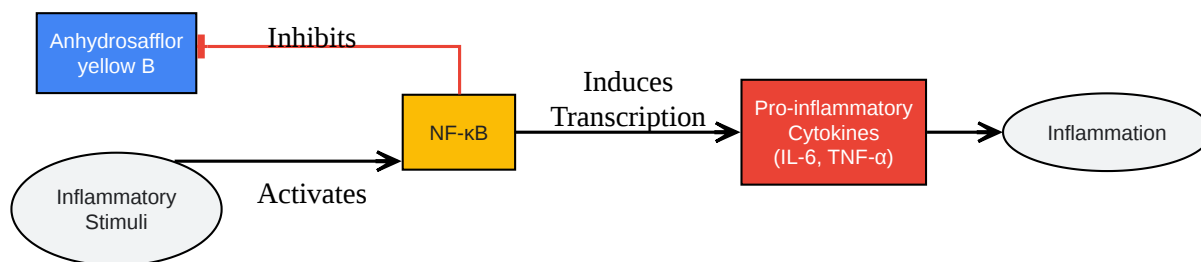
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AHSYB-mediated activation of the SIRT1 signaling pathway.

Anti-inflammatory Effects via NF- κ B Pathway Inhibition

AHSYB has demonstrated potent anti-inflammatory properties. Studies have shown that it can alleviate brain inflammation in the context of acute permanent cerebral ischemia. This effect is associated with the suppression of the nuclear factor-kappa B (NF- κ B) signaling pathway.

AHSYB treatment has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF- α).^[10]



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Inhibition of the NF- κ B inflammatory pathway by AHSYB.

Anti-platelet Aggregation Activity

AHSYB is a known inhibitor of adenosine diphosphate (ADP)-induced platelet aggregation.^[7] This property contributes to the traditional use of safflower in promoting blood circulation and preventing blood stasis. The degradation of AHSYB has been shown to reduce its anticoagulation activities.^[6]

Experimental Protocols

Extraction and Purification

The following protocols are summarized from published literature and provide a basis for the isolation of AHSYB from *Carthamus tinctorius*.

This method is optimized for the extraction of AHSYB from safflower powder.

- Sample Preparation: Dried safflower flowers are ground into a fine powder.
- Extraction:
 - Mix the safflower powder with water at a liquid-to-solid ratio of 22:1 (mL/g).
 - Maintain the extraction temperature at 75°C.

- Extract for 35 minutes with continuous stirring.
- Filtration: Separate the aqueous extract from the solid residue by filtration.
- Concentration: Concentrate the aqueous extract under reduced pressure to a desired volume.

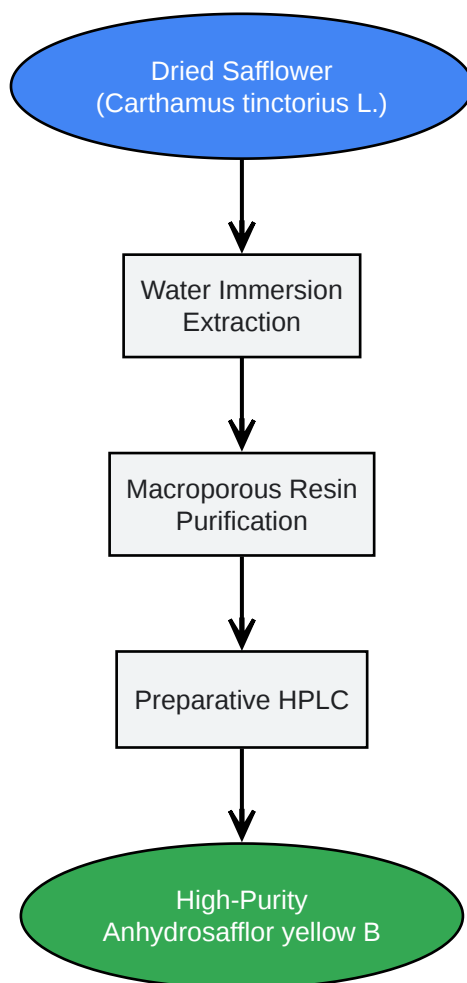
The crude aqueous extract can be further purified to enrich the AHSYB content.

- Resin Preparation: Use HPD-300 macroporous resin, pre-treated according to the manufacturer's instructions.
- Adsorption:
 - Adjust the pH of the concentrated extract to 2.8.
 - Load the extract onto the resin column at a flow rate of 1.9 mL/min.
 - The optimal sample concentration for loading is 0.06 g/mL.
- Washing: Wash the column with deionized water to remove impurities.
- Desorption:
 - Elute the column with 74% ethanol at a flow rate of 1.6 mL/min.
 - Collect the eluate in fractions. The optimal elution volume is approximately 4.4 bed volumes.
- Analysis: Monitor the fractions for AHSYB content using HPLC. Combine the AHSYB-rich fractions and remove the solvent under vacuum.

For obtaining high-purity AHSYB for research purposes.

- Sample Preparation: Dissolve the enriched extract from the macroporous resin purification step in the mobile phase.
- Chromatographic Conditions:

- Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient of methanol and water. A typical gradient might be: 0 min–10% B; 5 min–20% B; 20 min–25% B; 22 min–100% B; 25 min–100% B; 27 min–10% B and 29 min–10% B (where B is methanol).[\[11\]](#)
- Flow Rate: 30 mL/min.[\[11\]](#)
- Detection: UV detection at 270 nm or 400 nm.[\[11\]](#)
- Injection Volume: 500 μ L.[\[11\]](#)
- Fraction Collection: Collect the peak corresponding to the retention time of AHSYB.
- Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.



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Workflow for the extraction and purification of AHSYB.

Biological Assays

This assay measures the ability of AHSYB to inhibit platelet aggregation.

- Platelet-Rich Plasma (PRP) Preparation:
 - Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
 - Centrifuge the blood at a low speed (e.g., 150 x g) for 10 minutes to obtain PRP.
 - Centrifuge the remaining blood at a higher speed (e.g., 800 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
- Assay Procedure:
 - Pre-warm the PRP to 37°C.
 - In a cuvette, add a specific volume of PRP and a stirring bar.
 - Add the test compound (AHSYB at various concentrations) or vehicle control and incubate for a specified time (e.g., 5 minutes) at 37°C.
 - Initiate platelet aggregation by adding a solution of ADP (final concentration typically 5-10 μ M).
 - Measure the change in light transmittance for 5-10 minutes using a platelet aggregometer. The PPP is used as a reference for 100% aggregation.
- Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of AHSYB compared to the vehicle control.

Conclusion

Anhydrosafflor yellow B is a promising natural product with significant therapeutic potential, particularly in the areas of neuroprotection, inflammation, and cardiovascular health. Its water solubility offers an advantage for formulation and delivery. This technical guide provides a foundational understanding of AHSYB's chemical and biological properties, along with detailed experimental protocols to facilitate further research and development. Future investigations should focus on elucidating its precise mechanisms of action, conducting comprehensive preclinical and clinical studies, and developing optimized drug delivery systems to harness its full therapeutic benefits.

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